N1-(3,4-dimethoxyphenyl)-2-fluoroacetamide
Overview
Description
N1-(3,4-dimethoxyphenyl)-2-fluoroacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a 3,4-dimethoxyphenyl group and a fluoroacetamide moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with enzymes like dipeptidyl peptidase 4
Mode of Action
Similar compounds have been found to inhibit sterol (ergosterol) synthesis and catalyze the C–C cleavage of a propenyl side chain . More detailed studies are required to fully understand the interaction of this compound with its targets.
Biochemical Pathways
Related compounds have been used in the synthesis of various bioactive compounds
Result of Action
Related compounds have been found to have various biological effects . More research is needed to understand the specific effects of this compound.
Action Environment
Related compounds have been found to exhibit different behaviors in various environments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-dimethoxyphenyl)-2-fluoroacetamide typically involves the reaction of 3,4-dimethoxyaniline with fluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3,4-dimethoxyaniline+fluoroacetyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(3,4-dimethoxyphenyl)-2-fluoroacetamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The fluoroacetamide moiety can be reduced to form the corresponding amine.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N1-(3,4-dimethoxyphenyl)-2-fluoroacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.
N1-(3,4-dimethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide: Another compound with a similar core structure but different substituents.
Uniqueness
N1-(3,4-dimethoxyphenyl)-2-fluoroacetamide is unique due to the presence of both the 3,4-dimethoxyphenyl group and the fluoroacetamide moiety
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-fluoroacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-14-8-4-3-7(5-9(8)15-2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAMADFTSXELFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CF)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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